4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Übersicht

Beschreibung

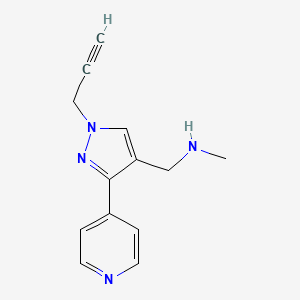

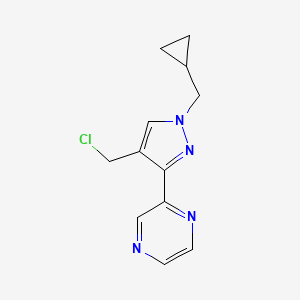

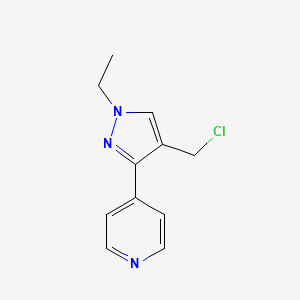

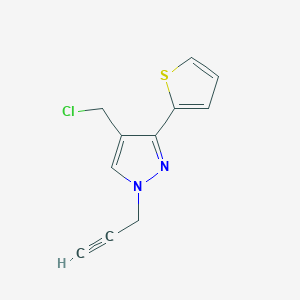

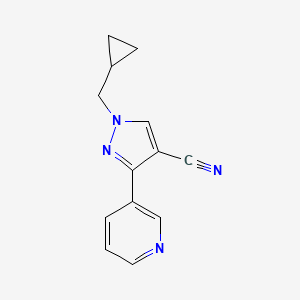

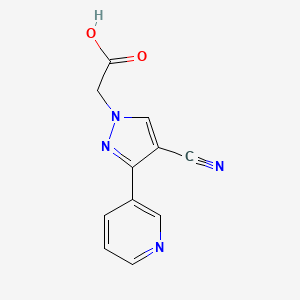

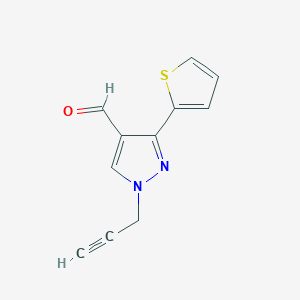

“4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a thiophene ring, and a bromomethyl group . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” consists of a five-membered heteroaromatic thiophene ring containing a sulfur atom at one position, a pyrazole ring, and a bromomethyl group .Chemical Reactions Analysis

Thiophene derivatives, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, can undergo various chemical reactions. For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a difluoro[2,1,3]benzothiadiazole derivative, which was further brominated with NBS to generate a monomer that was polymerized with 2,2′-bithiophene .Physical And Chemical Properties Analysis

Thiophene, a component of “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, is a five-membered heteroaromatic compound with the formula C4H4S. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the development of OLEDs . Its derivatives, particularly those involving thiophene, are excellent for constructing light-emitting dendrimers. These dendrimers can be used in OLEDs to produce high-quality displays with vibrant colors and high contrast .

Electrochromic Devices

Thiophene derivatives are integral in creating high-contrast electrochromic devices . These devices change color in response to electrical input and have applications in smart windows, displays, and mirrors .

Zukünftige Richtungen

Thiophene-based compounds, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, hold great potential for future research due to their exceptional optical and conductive properties. They have been the center of attention for many researchers who have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This compound could potentially be used in the development of new drug molecules, offering some of the greatest hopes for success in the present and future epoch .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJLCQLXERKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.